1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene
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Overview
Description
1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene is an organic compound with the molecular formula C38H68Br2O2 and a molecular weight of 716.75 g/mol It is a derivative of benzene, where two bromine atoms and two hexyldecyloxy groups are substituted at the 1,4 and 2,5 positions, respectively
Preparation Methods
One common synthetic route includes the bromination of 1,4-dihydroxybenzene to form 1,4-dibromo-2,5-dihydroxybenzene, which is then reacted with 2-hexyldecyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Chemical Reactions Analysis
1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission. In chemical biology, it may interact with biological macromolecules to modulate their activity or serve as a fluorescent probe for imaging .
Comparison with Similar Compounds
1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar structure but with different alkyl chain lengths, affecting its solubility and electronic properties.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of hexyldecyloxy groups, leading to different reactivity and applications.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C38H68Br2O2 |
---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(2-hexyldecoxy)benzene |
InChI |
InChI=1S/C38H68Br2O2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-41-37-29-36(40)38(30-35(37)39)42-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3 |
InChI Key |
CBXVFTMIKZRWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=CC(=C(C=C1Br)OCC(CCCCCC)CCCCCCCC)Br |
Origin of Product |
United States |
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